molecular formula C19H15BrN4O2 B2565553 3-(4-Bromophenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole CAS No. 1046457-90-2

3-(4-Bromophenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B2565553
CAS No.: 1046457-90-2
M. Wt: 411.259
InChI Key: VWLBXTKMJMPSCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole is a novel chemical entity designed for advanced pharmaceutical and medicinal chemistry research. Its structure incorporates two privileged pharmacophores—the 1,2,4-oxadiazole ring and a pyrazolidine core—which are known to confer significant biological activity and metabolic stability . The 1,2,4-oxadiazole moiety is a well-established bioisostere for ester and amide functionalities, often leading to enhanced metabolic stability and improved binding affinity in drug candidates . This heterocycle is found in compounds investigated for a range of therapeutic areas, including neurodegenerative diseases like Alzheimer's, where they have demonstrated potent inhibitory activity against targets such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . Furthermore, 1,2,4-oxadiazole derivatives are actively explored in oncology research for their potential as tyrosine kinase inhibitors . The specific substitution pattern on this compound suggests its utility as a multi-target-directed ligand (MTDL). The 4-bromophenyl group is a common structural feature in molecules targeting neurological enzymes , while the 4-ethoxyphenyl-substituted pyrazolidine moiety may contribute to interactions with kinase domains or other enzymatic sites . This unique hybrid structure makes it a valuable tool for researchers developing new therapeutic strategies for complex diseases such as cancer and neurodegenerative disorders. The product is provided as a solid and is intended for Research Use Only (RUO) . It is not approved for use in humans or animals for any diagnostic, therapeutic, or veterinary purposes.

Properties

IUPAC Name

3-(4-bromophenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O2/c1-2-25-15-9-5-12(6-10-15)16-11-17(23-22-16)19-21-18(24-26-19)13-3-7-14(20)8-4-13/h3-10,16-17,22-23H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUCSWGGCADLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(NN2)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Bromophenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole is a complex organic compound belonging to the oxadiazole family, characterized by a unique structural framework that includes a bromophenyl group and a pyrazolidin moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C18H19BrN4OC_{18}H_{19}BrN_4O, with a molecular weight of approximately 365.67 g/mol. The structure can be represented as follows:

Structure C18H19BrN4O\text{Structure }\text{C}_{18}\text{H}_{19}\text{BrN}_{4}\text{O}

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:

  • Condensation Reactions : Utilizing appropriate starting materials under controlled conditions to yield the desired oxadiazole derivative.
  • Microwave-Assisted Synthesis : This technique enhances reaction efficiency and reduces environmental impact by minimizing solvent use.

1. Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Compound Activity Target Strain Reference
This compoundAntibacterialStaphylococcus aureus, Escherichia coli
Benzothiazepine derivativesAntimicrobialVarious strains
Pyridine-based oxadiazolesAntitubercularMycobacterium bovis BCG

2. Anti-inflammatory Activity

Oxadiazoles are known for their anti-inflammatory properties. Compounds similar to this compound have demonstrated significant inhibition of inflammatory mediators in various models.

3. Analgesic Effects

Preliminary studies suggest that this compound may possess analgesic properties, potentially through modulation of pain pathways similar to other oxadiazole derivatives.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted by Dhumal et al. (2016) evaluated the antimicrobial activity of various oxadiazole derivatives against Mycobacterium bovis BCG, identifying several compounds with strong inhibitory effects on both active and dormant states of the bacteria.
  • Docking Studies :
    • Molecular docking studies have indicated that this compound interacts effectively with proteins involved in cancer pathways, suggesting its potential as a therapeutic agent in oncology.

The biological effects of this compound are likely multifaceted:

  • Receptor Interaction : The compound may act as a positive allosteric modulator of specific receptors such as metabotropic glutamate receptor 4 (mGluR4), enhancing neurotransmission pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-Bromophenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole with structurally related 1,2,4-oxadiazole derivatives, focusing on substituents, biological activities, and physicochemical properties.

Compound Name Substituents (Position 3 and 5) Biological Activity/Application Key Data/References
3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole 4-Bromophenyl (3), 4-methoxyphenyl (5) Hazardous material (toxicity via multiple routes) Harmful by inhalation
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 4-Bromophenyl-propanone (3), 4-chlorophenyl (5) Anti-inflammatory (59.5% activity at 20 mg/kg) Comparable to indomethacin
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole 4-Bromophenyl-propanone (3), 3,4-dimethoxyphenyl (5) Anti-inflammatory (61.9% activity at 20 mg/kg) Slightly superior to above
5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole (CAS 93669-30-8) 4-Bromophenyl (5), piperidin-2-yl (3) Pharmaceutical intermediate No explicit activity data
5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole 4-Bromophenoxy-methyl (5), 4-methoxyphenyl (3) Research chemical (no reported bioactivity) Structural diversity

Key Observations:

Substituent Effects on Bioactivity: The presence of a 4-chlorophenyl or 3,4-dimethoxyphenyl group at position 5 in 1,3,4-oxadiazoles correlates with significant anti-inflammatory activity (~60% inhibition), comparable to indomethacin . This suggests that electron-withdrawing (e.g., Cl) or electron-donating (e.g., OCH₃) groups enhance activity.

Toxicity and Safety :

  • Bromophenyl-substituted oxadiazoles often show toxicity. For example, 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is classified as harmful via multiple exposure routes . The target compound’s pyrazolidine substituent may alter its metabolic stability or toxicity profile.

Structural Diversity: Derivatives with piperidine (e.g., CAS 93669-30-8) or phenoxy-methyl groups (e.g., 5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole) highlight the versatility of 1,2,4-oxadiazoles in drug design but lack explicit bioactivity data .

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing 3-(4-Bromophenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole?

The synthesis typically involves multi-step protocols, including cyclization reactions and functional group transformations. Key steps include:

  • Cyclization : Formation of the oxadiazole ring via condensation of hydrazides with carboxylic acid derivatives in the presence of phosphorus oxychloride (POCl₃) or other dehydrating agents .
  • Substitution Reactions : Introduction of the 4-bromophenyl and pyrazolidinyl-ethoxyphenyl groups via nucleophilic substitution or coupling reactions.
  • Critical Parameters :
    • Temperature : Controlled heating (50–100°C) during cyclization to avoid side reactions.
    • pH : Neutral to slightly acidic conditions for intermediate stabilization.
    • Purification : Flash column chromatography (e.g., hexane:ethyl acetate gradients) yields >95% purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the 4-bromophenyl group shows characteristic aromatic splitting patterns, while the pyrazolidine ring protons appear as distinct multiplets .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 2 ppm error) .
  • Infrared Spectroscopy (IR) : Detects functional groups like C=N (oxadiazole ring, ~1600 cm⁻¹) and C-O (ethoxy group, ~1250 cm⁻¹) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using silica gel plates .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Antibacterial Assays : Use standardized protocols (e.g., broth microdilution) against Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) values <25 µg/mL indicate promising activity .
  • Anti-Inflammatory Testing : Employ carrageenan-induced paw edema models in rodents. Compare activity to indomethacin; compounds with >50% inhibition at 20 mg/kg are considered significant .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Parallel testing on non-cancerous cells (e.g., HEK-293) assesses selectivity .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for oxadiazole derivatives?

  • Substituent Variation : Modify substituents (e.g., replace 4-ethoxyphenyl with 4-chlorophenyl) and compare bioactivity. For example, 3,4-dimethoxyphenyl substitution enhances anti-inflammatory activity by 20% .
  • Computational Modeling : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental IC₅₀ values .
  • Crystallography : X-ray diffraction reveals conformational preferences (e.g., planarity of the oxadiazole ring) influencing target binding .

Q. How do computational methods contribute to understanding the interactions of this compound with biological targets?

  • Molecular Docking : Simulate binding to cyclooxygenase-2 (COX-2) or bacterial DNA gyrase. Key interactions include:
    • Hydrogen bonding between the oxadiazole nitrogen and active-site residues.
    • π-π stacking of the bromophenyl group with aromatic amino acids .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrophobic regions, hydrogen bond acceptors) for activity .

Data Contradiction Analysis

Q. How should researchers address contradictions in reported biological activities of similar oxadiazole derivatives?

  • Experimental Reproducibility : Standardize assay conditions (e.g., cell line passage number, solvent controls). For example, MIC discrepancies for S. aureus may arise from variations in inoculum size .
  • Structural Confirmation : Re-validate compounds with conflicting data using NMR and HRMS to rule out impurities or isomerism .
  • Meta-Analysis : Compare substituent effects across studies. For instance, 4-chlorophenyl analogs consistently show higher antibacterial activity than 4-fluorophenyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.